6-[(2E)-2-(2-chloro-5-nitrobenzylidene)hydrazinyl]-N-methyl-N'-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a triazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps:
Formation of the hydrazone intermediate: This step involves the reaction of 2-chloro-5-nitrobenzaldehyde with hydrazine hydrate under acidic conditions to form the hydrazone intermediate.
Cyclization to form the triazine ring: The hydrazone intermediate is then reacted with cyanuric chloride in the presence of a base such as triethylamine to form the triazine ring.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group in the compound can undergo reduction to form an amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and alkoxides.
Major Products Formed
Amino derivatives: Formed through the reduction of the nitro group.
Substituted triazines: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
This compound is used as a building block in the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
The compound has potential applications in medicinal chemistry as a lead compound for the development of new drugs. Its triazine ring is a common motif in many pharmaceuticals, and its functional groups can be modified to enhance biological activity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 6-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is often mediated by the formation of hydrogen bonds and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
- 6-[(2E)-2-[(2-CHLORO-5-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2-METHYL-N4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3,5-TRIAZINE-2,4-DIAMINE
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and biological activity. The presence of the triazine ring, along with the nitro, chloro, and trifluoromethyl groups, makes it distinct from other similar compounds.
Properties
Molecular Formula |
C18H14ClF3N8O2 |
---|---|
Molecular Weight |
466.8 g/mol |
IUPAC Name |
2-N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-6-N-methyl-4-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C18H14ClF3N8O2/c1-23-15-26-16(25-12-4-2-3-11(8-12)18(20,21)22)28-17(27-15)29-24-9-10-7-13(30(31)32)5-6-14(10)19/h2-9H,1H3,(H3,23,25,26,27,28,29)/b24-9+ |
InChI Key |
HXVHFTDTEIUGHJ-PGGKNCGUSA-N |
Isomeric SMILES |
CNC1=NC(=NC(=N1)N/N=C/C2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC3=CC=CC(=C3)C(F)(F)F |
Canonical SMILES |
CNC1=NC(=NC(=N1)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])Cl)NC3=CC=CC(=C3)C(F)(F)F |
Origin of Product |
United States |
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